6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
Overview
Description
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes two pyridine rings connected by a hexyl chain with ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with hexane-1,6-diol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Hexyl pyridine-3-carboxylate alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkages in the compound can be hydrolyzed by esterases, releasing the active pyridine-3-carboxylic acid moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenenicotinate: Similar structure but with different ester linkages.
Pyridine-3-carboxylic acid derivatives: Compounds with variations in the alkyl chain length and functional groups.
Uniqueness
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is unique due to its specific ester linkages and hexyl chain, which confer distinct chemical and biological properties
Biological Activity
6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anti-inflammatory effects.
- Chemical Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring, which is known for its pharmacological significance, particularly in drug design due to its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of hexyl alcohol with pyridine-3-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester formation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against biofilm-forming bacteria. The results indicated that at sub-MIC concentrations, this compound significantly reduced biofilm formation by up to 70% in Staphylococcus epidermidis, a common pathogen associated with medical device infections .
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in paw swelling and leukocyte infiltration compared to controls, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKMIDVZRUPSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144429 | |
Record name | Nicotinic acid, hexamethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101952-83-4 | |
Record name | Nicotinic acid, hexamethylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinic acid, hexamethylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.